N-Methyl-1-(5-quinolinyl)methanamine hydrochloride
Overview
Description
N-Methyl-1-(5-quinolinyl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride typically involves the methylation of 1-(5-quinolinyl)methanamine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between quinoline derivatives and biological targets such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Quinoline derivatives are known for their activity against various central nervous system (CNS) diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its quinoline backbone provides chromophoric properties that are useful in colorant production.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in CNS pathways. The quinoline ring can intercalate with DNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-(5-quinolinyl)methanamine: The parent compound without the methyl group.
N-Methyl-1-(3-quinolinyl)methanamine hydrochloride: A positional isomer with the methylamine group at the 3-position.
Quinoline: The basic heterocyclic structure without any substituents.
Uniqueness: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with CNS targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-1-quinolin-5-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11;/h2-7,12H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYZSORJXHOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=NC2=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390655-07-8 | |
Record name | 5-Quinolinemethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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